molecular formula C7H7NO4 B105146 5-Methoxy-2-nitrophenol CAS No. 704-14-3

5-Methoxy-2-nitrophenol

Cat. No.: B105146
CAS No.: 704-14-3
M. Wt: 169.13 g/mol
InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrophenol is an organic compound with the molecular formula C₇H₇NO₄. It is also known as 3-Hydroxy-4-nitroanisole. This compound is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenol ring. It is a yellow crystalline solid that is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-nitrophenol can be synthesized through the nitration of 5-methoxyphenol. The nitration process involves the reaction of 5-methoxyphenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The nitration is followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Methoxy-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 5-Methoxy-2-nitroquinone.

Scientific Research Applications

5-Methoxy-2-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrophenol: Similar structure but with a methyl group instead of a methoxy group.

    2-Methoxy-5-nitrophenol: Similar structure but with different positions of the methoxy and nitro groups.

    3-Hydroxy-4-nitroanisole: Another name for 5-Methoxy-2-nitrophenol

Uniqueness

This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methoxy-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTULWPODYLFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277212
Record name 5-Methoxy-2-nitrophenol
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

704-14-3
Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Record name 5-Methoxy-2-nitrophenol
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Synthesis routes and methods I

Procedure details

A solution of 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL) was treated at −5° C. with a solution of NaNO2 (5.61 g, 81.30 mmol) in water (13 mL). After stirring for 1 h at −5° C., nitric acid (6.7 mL, 161.10 mmol) was added. The slurry was stirred for 1 h at −5° C., and then at room temperature for 16 h. Water (80 mL) was then added in a dropwise fashion at room temperature. The resultant solid was filtered, washed with 50% aqueous propionic acid, and dried to give 7.47 g (55%) of 5-methoxy-2-nitro-phenol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methoxyphenol (11.1 g, 0.09 mmol) in propionic acid (90 mL) at 0° C., was added NaNO2 (6.3 g, 0.09 mmol, in 5 mL water) dropwise. The mixture was stirred at 0° C. for 1 hour. Concentrated nitric acid (12 mL) was then added dropwise and the mixture was stirred for 1 hour at 0° C. and 2 hour at r.t. Water (30 mL) was subsequently added and the resulting precipitate was collected and washed with 50% propionic acid, giving 2-nitro-5-methoxyphenol as yellow solid (5.8 g, 40% yield).
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of dimethoxynitrobenzene (30.0 g, 0.163 mol) in 99% methanesulfonic acid (300 ml) was added dl-methionine (31.8 g, 0.212 mol) and the mixture was stirred at rt for 24 h. The solution was poured onto ice and stirred with water (1.5 l). The precipitate was filtered and washed with water. The title compound was collected as a yellow solid (23.1 g, 84%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Part A: 5-Fluoro-2-nitrophenol (5.00 g, 31.8 mmol) and methanol (120 mL) were combined and the mixture was treated with sodium methoxide (4.6 mL, 190.8 mmol, 25% w/w solution in MeOH). The reaction mixture was heated at 60° C. for 40 h. The mixture was transferred to a separatory funnel containing cold 1 N HCl and the aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to afford 5-methoxy-2-nitrophenol (5.0 g, 93% yield) as a yellow solid: mp 93.0–94.0° C., 1H NMR (300 MHz, CDCl3): δ 11.05 (s, 1H), 8.03 (d, J=10.3 Hz, 1H), 6.55–6.51 (m, 2H), 3.89 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2-nitrophenol
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Customer
Q & A

Q1: What is the biological significance of 5-Methoxy-2-nitrophenol (5M2NP)?

A1: this compound (5M2NP) is a breakdown product of benzoxazinoids, a class of defensive compounds found in maize and other grasses. Research has shown that 5M2NP plays a crucial role in maize defense against herbivorous insects. []

Q2: How does 5M2NP contribute to maize defense?

A2: 5M2NP exhibits a dual function in maize defense. Firstly, it acts as a direct defense mechanism by displaying antibiotic and antixenotic activities against both generalist and specialist herbivores. [] This means it can inhibit microbial growth and deter insects from feeding on the plant. Secondly, 5M2NP acts as a defense modulator. When applied to wounded maize leaves, it enhances the expression of defense-related genes and increases the emission of volatile organic compounds, specifically terpenoids. [] These volatiles can attract natural enemies of herbivores, further bolstering the plant's defense.

Q3: How is 5M2NP synthesized in maize?

A3: 5M2NP is derived from DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a key benzoxazinoid in maize. [] The exact biochemical pathway from DIMBOA to 5M2NP is still being elucidated, but research suggests that it involves several enzymatic steps. []

Q4: What is the significance of understanding 5M2NP biosynthesis?

A4: Understanding the biosynthesis of 5M2NP could pave the way for developing new strategies to enhance crop protection. For example, manipulating the benzoxazinoid pathway in maize or other crops could lead to increased production of 5M2NP, potentially enhancing their resistance to insect pests. [] This could reduce reliance on synthetic pesticides, benefiting both the environment and human health.

Q5: Are there alternative synthesis routes for this compound?

A5: Yes, besides its natural production in plants, this compound can be synthesized chemically. One method involves the synthesis and reduction of this compound, followed by fusion of the resulting amine hydrochloride with urea. [] This method provides a way to produce 5M2NP for research purposes, allowing for further investigation into its properties and potential applications.

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